4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid
CAS No.: 505082-84-8
VCID: VC18691866
Molecular Formula: C14H8ClF3O2
Molecular Weight: 300.66 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to the phenyl ring, which significantly influences its physical properties and reactivity. The molecular formula of this compound is C15H12ClF3O2, although some sources may list it as C14H8ClF3O2 due to variations in molecular structure representation . The molecular weight is approximately 300.7 g/mol. Applications and Potential Uses4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid and its derivatives have been explored for potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, which can promote cell membrane penetration and facilitate binding to intracellular targets, modulating various biochemical pathways. Potential Applications:
Research Findings and Future DirectionsResearch on 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is ongoing, with a focus on its potential applications in medicinal chemistry. The compound's ability to interact with specific biological targets makes it an interesting candidate for further study in drug development. Future Research Directions:
Comparison with Similar CompoundsOther compounds in the benzoic acid class, such as 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have been studied for their antitubercular properties. These compounds serve as precursors for the synthesis of benzothiazinones, which are promising antitubercular agents . Comparison Table:
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CAS No. | 505082-84-8 | |||||||||||||||
Product Name | 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid | |||||||||||||||
Molecular Formula | C14H8ClF3O2 | |||||||||||||||
Molecular Weight | 300.66 g/mol | |||||||||||||||
IUPAC Name | 4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid | |||||||||||||||
Standard InChI | InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) | |||||||||||||||
Standard InChIKey | OPTVEOGEPSMNOQ-UHFFFAOYSA-N | |||||||||||||||
Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O | |||||||||||||||
PubChem Compound | 53426191 | |||||||||||||||
Last Modified | Aug 10 2024 |
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